
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzoyl group, a methylphenyl group, a chloro group, and a hydroxybenzamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Group: The initial step involves the introduction of the benzoyl group to the 2-position of the methylphenyl ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The next step involves the chlorination of the 5-position of the benzoyl-methylphenyl intermediate. This can be accomplished using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Hydroxylation and Amidation: The final step involves the introduction of the hydroxybenzamide group. This can be achieved through a hydroxylation reaction followed by amidation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted amides or thiol derivatives.
Applications De Recherche Scientifique
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases. Its unique structure allows it to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Benzoyl-5-methylphenyl)-3-phenylacrylamide: Similar structure but with an acrylamide group instead of a hydroxybenzamide group.
N-(2-Benzoyl-5-methylphenyl)-benzamide: Similar structure but without the chloro and hydroxy groups.
N-(2-Benzoyl-5-methylphenyl)-4-phenoxybenzamide: Similar structure but with a phenoxy group instead of a hydroxy group.
Uniqueness
N-(2-Benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups, which contribute to its distinct chemical properties and reactivity
Propriétés
Numéro CAS |
634186-58-6 |
|---|---|
Formule moléculaire |
C21H16ClNO3 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
N-(2-benzoyl-5-methylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C21H16ClNO3/c1-13-7-9-16(20(25)14-5-3-2-4-6-14)18(11-13)23-21(26)17-12-15(22)8-10-19(17)24/h2-12,24H,1H3,(H,23,26) |
Clé InChI |
QNQNROQFQRBBFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


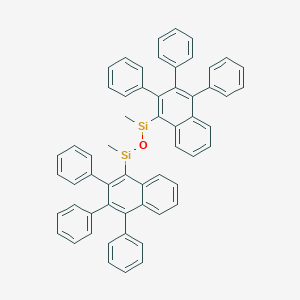
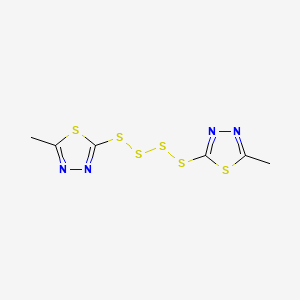
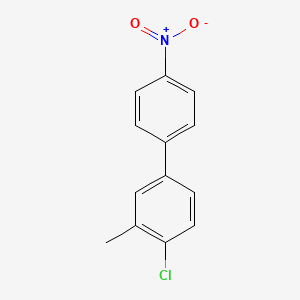
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)

![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
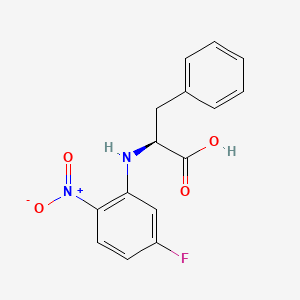
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
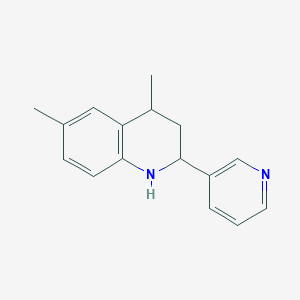
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)
